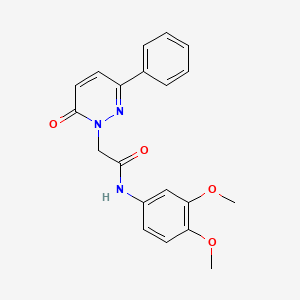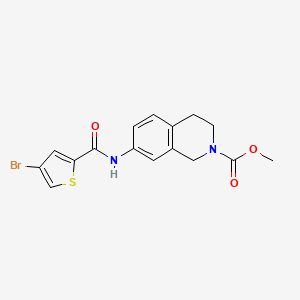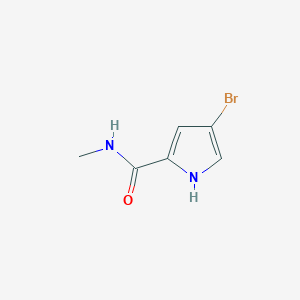![molecular formula C15H11N3O5 B2485332 5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide CAS No. 688050-86-4](/img/structure/B2485332.png)
5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals characterized by their complex molecular architecture, incorporating benzo[d][1,3]dioxol, isoxazole, and carboxamide functional groups. Such compounds are often studied for their potential in medicinal chemistry due to their structural complexity and versatility in chemical reactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including cyclocondensation reactions, functional group transformations, and the use of catalysis to achieve desired structural frameworks. For example, the synthesis of pyrazole derivatives incorporating the benzo[d][1,3]dioxol moiety has been achieved through specific cyclocondensation reactions, demonstrating the feasibility of constructing complex molecules with precise control over the molecular architecture (Kumara et al., 2018).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like FT-IR, NMR, and MS play crucial roles in determining the molecular structure of such compounds. These techniques allow for the detailed characterization of the compound's molecular geometry, confirming the presence of specific functional groups and the overall molecular conformation (Kumara et al., 2018).
科学的研究の応用
Novel Tricyclic Benzoxazines as Potent Receptor Antagonists
The compound has been implicated in the design and synthesis of novel tricyclic benzoxazines, which act as potent 5-HT(1A/B/D) receptor antagonists. This development aimed at discovering compounds with a high degree of selectivity and favorable pharmacokinetics, potentially offering a new approach to faster-acting antidepressants/anxiolytics with a reduced side-effect burden (S. Bromidge et al., 2010).
Gold-Catalyzed Cycloaddition Reactions
Research into the reactivity of benzo[d]isoxazoles has revealed their potential as novel nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the concise and chemoselective synthesis of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines. This work showcases the versatility of benzo[d]isoxazoles in organic synthesis, offering new pathways for constructing complex heterocyclic structures (W. Xu et al., 2018).
Structural Analysis of Antidepressant Drugs
The crystal and molecular structure analysis of isocarboxazid, an antidepressant drug containing an isoxazole ring, provides insights into the drug's conformation and its interactions at the molecular level. Such studies contribute to the understanding of how structural features influence the pharmacological properties of drugs (S. İde et al., 1996).
Novel Heterocyclic Compounds as Anti-Inflammatory and Analgesic Agents
Research has led to the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These findings open up new avenues for the development of therapeutic agents targeting inflammation and pain management (A. Abu‐Hashem et al., 2020).
Discovery of Benzoxazole Carboxamides as 5-HT3 Receptor Antagonists
The discovery of a new class of 2-substituted benzoxazole carboxamides as potent functional 5-HT3 receptor antagonists highlights the potential of such compounds in treating diseases associated with 5-HT3 receptor dysfunction, including irritable bowel syndrome (IBS-D). This research exemplifies the ongoing search for novel therapeutic agents with improved efficacy and reduced side effects (Zhicai Yang et al., 2010).
作用機序
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to participate in various biochemical pathways, influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .
Pharmacokinetics
Its metabolism and excretion would likely depend on the specific enzymes present in the liver and kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its potential targets and biochemical pathways, it could influence a variety of cellular processes, potentially leading to changes in cell behavior, gene expression, or protein function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. Additionally, the presence of other molecules could either compete with the compound for its targets or alter the targets themselves, thereby affecting the compound’s efficacy .
特性
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5/c1-8-4-14(18-22-8)16-15(19)10-6-12(23-17-10)9-2-3-11-13(5-9)21-7-20-11/h2-6H,7H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRIFVVAMNYTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2485254.png)

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)pentanamide](/img/structure/B2485258.png)
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2485259.png)



![6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2485266.png)

![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)
![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)